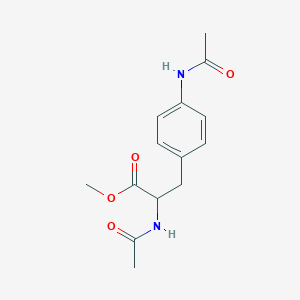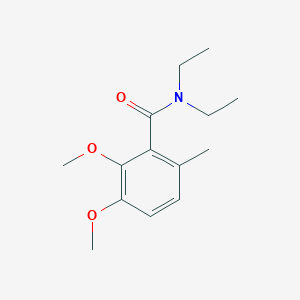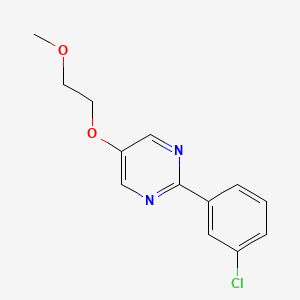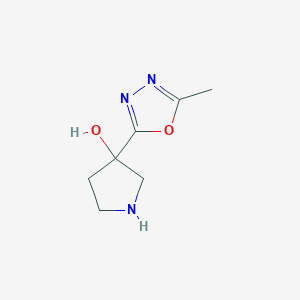![molecular formula C12H17NO4S B13873234 4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)
4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Butanoic Acid Moiety: The butanoic acid group can be introduced via a nucleophilic substitution reaction using appropriate alkyl halides.
Protection of Functional Groups: The 2-methylpropan-2-yl group is introduced as a protecting group for the carboxyl group to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the carboxyl group, leading to the formation of thiazolidines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and alcohols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure.
Thiazolidine: A reduced form of thiazole with a saturated ring.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness
4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid is unique due to the presence of the butanoic acid moiety and the 2-methylpropan-2-yl protecting group. These structural features confer specific chemical properties and reactivity, making it distinct from other thiazole derivatives.
Eigenschaften
Molekularformel |
C12H17NO4S |
|---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)10-13-8(7-18-10)5-4-6-9(14)15/h7H,4-6H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
ARVWIHVVAZOIHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NC(=CS1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)


![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)

![4-[(4-chlorophenyl)methoxy]-1H-indazol-3-amine](/img/structure/B13873232.png)

